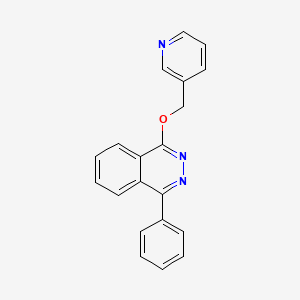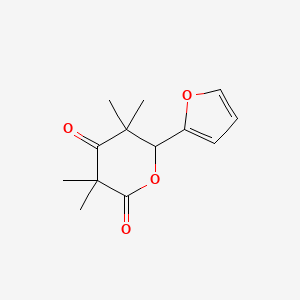
6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Descripción general
Descripción
6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a dihydropyran-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a suitable diketone in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents, while nucleophilic substitutions can be facilitated by bases or nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug development.
Medicine: Some derivatives of this compound are being investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The furan ring and the dihydropyran-dione structure allow the compound to participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A furan derivative with an aldehyde group, commonly used in the production of resins and as a solvent.
5-hydroxymethylfurfural:
2,5-furandicarboxylic acid: A furan derivative used in the production of biodegradable polymers.
Uniqueness
6-(2-furyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is unique due to its specific structure, which combines a furan ring with a dihydropyran-dione moiety. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Propiedades
IUPAC Name |
6-(furan-2-yl)-3,3,5,5-tetramethyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-12(2)9(8-6-5-7-16-8)17-11(15)13(3,4)10(12)14/h5-7,9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPPSZMTZCSCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-3-[2-(4-methylpiperazine-1-carbonyl)phenyl]urea](/img/structure/B4084900.png)
![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4084908.png)
![1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4084922.png)
![N-(2-iodophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B4084927.png)
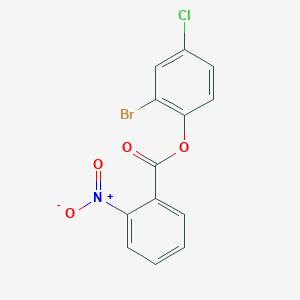
![Methyl [4-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4084950.png)
![Ethyl 4-[(1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindol-2-yl)carbamoyl]benzoate](/img/structure/B4084956.png)
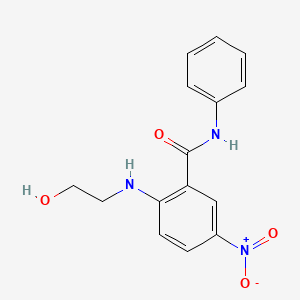
![N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4084962.png)
![8-METHYL-7-[(4-METHYLPHENYL)SULFANYL]-2H,5H,6H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4084975.png)
![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4084980.png)
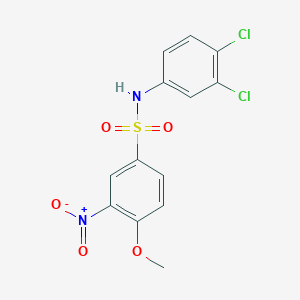
![8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B4084997.png)
